3-Bromo-6-methoxybenzo[b]selenophene-2-carboxylic acid
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Overview
Description
3-Bromo-6-methoxybenzo[b]selenophene-2-carboxylic acid is an organoselenium compound with the molecular formula C10H7BrO3Se.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-methoxybenzo[b]selenophene-2-carboxylic acid typically involves the bromination of benzoselenophene derivatives followed by carboxylation. One common method involves the reaction of 3-bromobenzo[b]selenophene-2-carboxylate with methoxy reagents under controlled conditions . The reaction is usually carried out in the presence of a catalyst such as palladium and a base like cesium carbonate.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research settings. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for larger quantities while maintaining purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-methoxybenzo[b]selenophene-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Oxidation and Reduction: The selenophene ring can be oxidized or reduced under specific conditions, altering the electronic properties of the compound.
Common Reagents and Conditions
Substitution: Organolithium reagents, Grignard reagents, and palladium catalysts.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized benzoselenophenes, while oxidation can produce selenoxides or selenones .
Scientific Research Applications
3-Bromo-6-methoxybenzo[b]selenophene-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of potential anticancer agents due to its ability to interact with biological targets.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other electronic materials.
Biological Studies: Researchers use this compound to study the effects of selenium-containing molecules on biological systems, including their antioxidant properties.
Mechanism of Action
The mechanism of action of 3-Bromo-6-methoxybenzo[b]selenophene-2-carboxylic acid involves its interaction with molecular targets in biological systems. The selenophene ring can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the bromine and methoxy groups can modulate the compound’s binding affinity to specific enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-methoxybenzo[b]selenophene-2-carboxylic acid: Similar in structure but with a different substitution pattern.
3-Cyanobenzo[b]selenophene-2-carboxylic acid: Contains a cyano group instead of a bromine atom.
3-Acylaminobenzo[b]selenophene-2-carboxylic acid: Features an acylamino group, offering different reactivity and biological activity.
Uniqueness
3-Bromo-6-methoxybenzo[b]selenophene-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These characteristics make it particularly useful in applications requiring precise molecular interactions, such as targeted drug design and advanced materials development .
Properties
IUPAC Name |
3-bromo-6-methoxy-1-benzoselenophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO3Se/c1-14-5-2-3-6-7(4-5)15-9(8(6)11)10(12)13/h2-4H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPGXHMCOTQXABI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=C([Se]2)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO3Se |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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